molecular formula C18H22BNO6S B13018079 Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B13018079
M. Wt: 391.3 g/mol
InChI Key: IQUMNUKGTVRNHM-UHFFFAOYSA-N
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Description

    Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate: is a complex organic compound with a unique structure.

  • It contains a pyrrole ring, a phenylsulfonyl group, and a boron-containing dioxaborolane moiety.
  • The compound’s chemical formula is C18H25BN2O5S, and its molecular weight is approximately 394.4 g/mol.
  • Preparation Methods

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

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  • Comparison with Similar Compounds

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    Biological Activity

    Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound's molecular formula is C19H21BN2O4SC_{19}H_{21}BN_2O_4S with a molecular weight of 384.26 g/mol. The structure features a pyrrole ring substituted with a phenylsulfonyl group and a dioxaborolane moiety.

    Antimicrobial Activity

    Research indicates that compounds containing the pyrrole structure exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a related study demonstrated that similar pyrrole derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria .

    Anticancer Properties

    The phenylsulfonyl group is known to enhance the anticancer activity of compounds by inhibiting specific enzymes involved in tumor growth. In particular, studies have shown that methyl pyrrole derivatives can induce apoptosis in cancer cells. For example, one study reported that a structurally similar compound significantly reduced cell viability in breast cancer cell lines through caspase activation pathways .

    The proposed mechanism for the biological activity includes:

    • Enzyme Inhibition : The phenylsulfonyl moiety may act as a reversible inhibitor for proteases involved in cancer progression.
    • Cell Cycle Arrest : Compounds similar to methyl pyrrole derivatives have been shown to induce G1 phase arrest in the cell cycle of cancer cells .

    Case Study 1: Antimicrobial Efficacy

    In a comparative study of various pyrrole derivatives, this compound demonstrated an MIC of 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent in therapeutic applications .

    Case Study 2: Anticancer Activity

    A study focused on the anticancer effects of this compound revealed that it inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

    Data Tables

    Activity Tested Compound IC50/MIC Values
    AntimicrobialThis compoundMIC: 10 µg/mL
    Anticancer (MCF-7 Cells)This compoundIC50: 15 µM

    Properties

    Molecular Formula

    C18H22BNO6S

    Molecular Weight

    391.3 g/mol

    IUPAC Name

    methyl 1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate

    InChI

    InChI=1S/C18H22BNO6S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(21)24-5)20(12-13)27(22,23)14-9-7-6-8-10-14/h6-12H,1-5H3

    InChI Key

    IQUMNUKGTVRNHM-UHFFFAOYSA-N

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3

    Origin of Product

    United States

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